molecular formula C13H19NO2S B7509499 (5-Ethyl-4-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone

(5-Ethyl-4-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone

Cat. No. B7509499
M. Wt: 253.36 g/mol
InChI Key: KAAUVVBXCHFFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Ethyl-4-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of (5-Ethyl-4-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition can lead to a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes, which can contribute to the anti-inflammatory and analgesic effects of the compound.
Biochemical and Physiological Effects:
Studies have shown that (5-Ethyl-4-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone can exhibit anti-inflammatory and analgesic effects in animal models. The compound has also been shown to exhibit anti-cancer properties, with studies suggesting that it can induce apoptosis (cell death) in cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of the compound.

Advantages and Limitations for Lab Experiments

One of the advantages of (5-Ethyl-4-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone is its potential as a lead compound for the development of new drugs. The compound has been shown to exhibit promising anti-inflammatory, analgesic, and anti-cancer properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of the compound is its low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of (5-Ethyl-4-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone. One direction is the development of new derivatives of the compound with improved solubility and bioavailability. Another direction is the study of the compound's potential as a treatment for various diseases, such as cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.

Synthesis Methods

The synthesis of (5-Ethyl-4-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has been reported using various methods. One of the most common methods involves the reaction of 4-methylthiophen-2-amine with 2-methylmorpholine-4-carboxaldehyde in the presence of a catalyst. The resulting product is (5-Ethyl-4-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone, which can be purified using standard methods.

Scientific Research Applications

(5-Ethyl-4-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has been studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Studies have also shown that the compound can act as an inhibitor of certain enzymes, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

(5-ethyl-4-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-4-11-9(2)7-12(17-11)13(15)14-5-6-16-10(3)8-14/h7,10H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAUVVBXCHFFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)N2CCOC(C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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